3-iodo-4,6-dimethyl-2H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-iodo-4,6-dimethyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2/c1-5-3-6(2)8-7(4-5)11-12-9(8)10/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFJGYOIIHHZLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=C2C(=C1)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646488 | |
| Record name | 3-Iodo-4,6-dimethyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-62-0 | |
| Record name | 3-Iodo-4,6-dimethyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 3 Iodo 4,6 Dimethyl 2h Indazole
Reactivity of the C3-Iodo Moiety
The carbon-iodine bond at the C3 position of the indazole ring is a key functional group that allows for a variety of chemical transformations. This section explores the utility of this moiety in cross-coupling reactions, its susceptibility to nucleophilic displacement, and its involvement in rearrangement pathways.
Utility in Cross-Coupling Reactions for Further Diversification
The 3-iodo-4,6-dimethyl-2H-indazole is a valuable substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the C3 position. These reactions are fundamental for the structural diversification of the indazole core, a common scaffold in medicinal chemistry.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound, it allows for the introduction of aryl, heteroaryl, and vinyl groups. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, like sodium carbonate or potassium carbonate. nih.govorganic-chemistry.org For instance, the coupling of 3-iodoindazoles with various arylboronic acids proceeds in good yields, providing access to a library of 3-aryl-indazole derivatives. mdpi.com Microwave irradiation has been shown to expedite these reactions, offering a rapid and efficient method for C3-vinylation of unprotected 3-iodoindazoles. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | 3-Aryl-4,6-dimethyl-2H-indazole | mdpi.com |
| This compound | Pinacol vinyl boronate | Pd(PPh₃)₄ | 3-Vinyl-4,6-dimethyl-2H-indazole | nih.gov |
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The Sonogashira coupling of this compound with various terminal alkynes provides a direct route to 3-alkynylindazole derivatives. researchgate.net This methodology is crucial for the synthesis of complex molecules containing the indazole framework. mdpi.com
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org It allows for the reaction of this compound with a wide array of primary and secondary amines, yielding 3-amino-4,6-dimethyl-2H-indazole derivatives. This reaction is highly valued for its broad substrate scope and functional group tolerance.
Nucleophilic Displacement and Other Substitution Reactions
The iodine atom at the C3 position can be displaced by various nucleophiles. While direct nucleophilic aromatic substitution on electron-rich aromatic rings is generally difficult, the presence of the iodine atom, a good leaving group, facilitates such transformations, often under specific reaction conditions or with activation of the indazole ring. For example, the iodine can be substituted by nitrogen-centered nucleophiles. psu.edu
Rearrangement Pathways and Skeletal Editing in Iodinated Indazoles
Recent advancements in synthetic chemistry have introduced the concept of "skeletal editing," which involves the precise modification of a molecule's core structure. researchgate.netresearchgate.netchemrxiv.org Iodinated indazoles can be precursors for such transformations. While specific examples for this compound are not extensively documented, the broader field of indole (B1671886) and indazole chemistry suggests potential rearrangement pathways. For instance, skeletal editing of indoles can lead to the formation of quinazolines through nitrogen atom insertion, a process that can be mediated by hypervalent iodine reagents. nih.gov Another approach involves the transformation of indoles into indazoles via C-to-N atom swapping, proceeding through oxidative cleavage and ring closure. researchgate.netchemrxiv.org These innovative strategies open up new avenues for the structural diversification of the indazole core, moving beyond simple functional group interconversions.
Intrinsic Reactivity of the 2H-Indazole Core
Beyond the reactivity imparted by the C3-iodo group, the 2H-indazole ring system itself possesses intrinsic reactivity patterns that can be exploited for further functionalization.
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Moiety
Nucleophilic aromatic substitution on the benzene ring is less common and typically requires the presence of strongly electron-withdrawing groups, such as a nitro group, to activate the ring towards attack by nucleophiles. sci-hub.se
Reactivity of the Nitrogen Atoms (N1 and N2) of the Indazole Ring System
The nitrogen atoms of the indazole ring are nucleophilic and can react with various electrophiles.
Alkylation and Acylation: The N1 and N2 positions of the indazole ring can be alkylated or acylated. rsc.orgrsc.orgresearchgate.net The regioselectivity of these reactions (N1 vs. N2) is a critical aspect and can be influenced by the reaction conditions, the nature of the electrophile, and the substituents on the indazole ring. rsc.orgwuxibiology.com For instance, direct acylation at the C3 position of 2H-indazoles has been achieved using a nickel(II)-catalyzed reaction with aldehydes. rsc.org Similarly, direct radical alkylation and acylation of 2H-indazoles at the C3 position can be accomplished using substituted Hantzsch esters. rsc.org While these examples focus on C3 functionalization, they highlight the reactivity of the indazole core. N-alkylation is a common strategy to modify the properties of indazole-containing compounds and is often a key step in the synthesis of biologically active molecules. mdpi.com For example, N-methylation of 3-aryl-1H-indazoles can be achieved using methyl iodide in the presence of a base. mdpi.com
Steric and Electronic Effects of 4,6-Dimethyl Substituents on Reactivity
The presence of methyl groups at the 4- and 6-positions of the 2H-indazole ring introduces both steric and electronic effects that can significantly modulate the reactivity of the C3-iodo group. These effects are crucial in directing the outcome of chemical reactions, influencing both the regioselectivity and the rate of transformation.
The 4,6-dimethyl substitution pattern on the 2H-indazole core plays a pivotal role in dictating the regioselectivity of its reactions. While specific studies on this compound are not extensively documented, the influence of substituents on the regioselectivity of indazole reactions has been a subject of investigation. For instance, in palladium-catalyzed cross-coupling reactions, the position of substituents on the indazole ring can direct the incoming group to a specific site.
The methyl groups at the 4- and 6-positions are electron-donating through hyperconjugation and inductive effects. This increased electron density on the benzene portion of the indazole ring can influence the reactivity of the C3 position. However, the steric bulk of the methyl group at the 4-position, being ortho to the C3 position, is expected to play a more dominant role in controlling site-specificity. This steric hindrance can shield the C3 position, potentially hindering the approach of bulky reagents.
In reactions where multiple reactive sites are available, such as in di-halogenated indazoles, the regioselectivity is often governed by a combination of electronic effects and the relative reactivity of the carbon-halogen bonds. For instance, in 3-bromo-4-iodoindazoles, palladium-catalyzed cross-coupling reactions have been shown to selectively occur at the more reactive C-I bond. While our focus is on a mono-iodo compound, the principle of sterically and electronically controlled reactivity remains relevant.
The table below summarizes the expected influence of the 4,6-dimethyl substituents on the regioselectivity of common reactions involving this compound, based on general principles and findings from related indazole systems.
| Reaction Type | Expected Influence of 4,6-Dimethyl Substituents on Regioselectivity |
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) | The C3-iodo bond is the primary reaction site. The 4-methyl group may sterically hinder the approach of the catalyst and coupling partner, potentially requiring more forcing reaction conditions. |
| Nucleophilic Aromatic Substitution (SNAr) | The electron-donating methyl groups would generally disfavor SNAr at the benzene ring. The primary site of reaction remains the C3-iodo position, where substitution of the iodide can occur. |
| Electrophilic Aromatic Substitution | The electron-donating methyl groups activate the benzene ring towards electrophilic attack. The directing effect of the methyl groups and the indazole nitrogen atoms would determine the position of substitution on the benzene ring, but this is less relevant for reactions at the C3-iodo position. |
The steric and electronic effects of the 4,6-dimethyl substituents also have a profound impact on the rates and mechanisms of reactions involving this compound. The electron-donating nature of the methyl groups can influence the rate of oxidative addition in palladium-catalyzed cross-coupling cycles. An increase in electron density at the C3 carbon could facilitate the oxidative addition of the palladium catalyst to the C-I bond, a key step in many cross-coupling reactions.
The mechanism of a reaction can also be influenced by these substituents. For example, in nucleophilic aromatic substitution reactions, the mechanism can shift between a concerted and a stepwise pathway depending on the electronic nature of the substrate. While detailed mechanistic studies on this compound are scarce, it is plausible that the electronic contribution of the methyl groups could influence the stability of any potential intermediates, thereby affecting the operative reaction mechanism.
The following table outlines the anticipated effects of the 4,6-dimethyl groups on the rates of common reactions.
| Reaction Type | Anticipated Effect of 4,6-Dimethyl Substituents on Reaction Rate | Mechanistic Implications |
| Suzuki-Miyaura Coupling | The electron-donating methyl groups may accelerate the oxidative addition step. However, the steric bulk of the 4-methyl group could decrease the overall rate. The net effect will depend on the specific reaction conditions and reagents. | The fundamental catalytic cycle is unlikely to change, but the relative rates of the elementary steps (oxidative addition, transmetalation, reductive elimination) may be altered. |
| Sonogashira Coupling | Similar to Suzuki coupling, a combination of electronic acceleration and steric retardation is expected. The smaller size of the alkyne coupling partner compared to some boronic acids might lessen the steric impact. | The general mechanism involving palladium and copper co-catalysis would be followed. The coordination of the alkyne to the palladium center could be affected by the steric environment around the C3 position. |
| Nucleophilic Substitution | The rate of direct nucleophilic substitution at the C3 position would be influenced by the nature of the nucleophile and the reaction conditions. The steric hindrance from the 4-methyl group is likely to be a significant factor. | The reaction may proceed through an addition-elimination mechanism or a direct displacement, depending on the stability of the intermediate Meisenheimer-like complex. The electron-donating methyl groups would destabilize such an intermediate. |
Structural Elucidation and Advanced Characterization of 3 Iodo 4,6 Dimethyl 2h Indazole
Comprehensive Spectroscopic Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental or theoretical NMR data has been reported for 3-iodo-4,6-dimethyl-2H-indazole.
Advanced 1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)
There are no published 1D or 2D NMR spectra available for this compound.
GIAO/DFT Calculations for NMR Chemical Shift Assignments and Tautomer Identification
Without experimental data and a synthesized compound to study, no Gauge-Including Atomic Orbital (GIAO) or Density Functional Theory (DFT) calculations for NMR chemical shift assignments or tautomer identification have been performed for this compound. While GIAO/DFT methods are powerful tools for the structural analysis of indazole derivatives, their application is contingent on the existence of the molecule. imist.maimist.maacs.org
Solid-State NMR Spectroscopy for Structural Confirmation
No solid-state NMR studies have been conducted on this compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
There is no recorded High-Resolution Mass Spectrometry data for this compound, and therefore its molecular formula cannot be experimentally confirmed.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
No Fourier Transform Infrared (FT-IR) spectra for this compound have been published, precluding any analysis of its functional groups based on this technique.
X-ray Crystallography for Definitive Solid-State Structural Determination
The definitive solid-state structure of this compound has not been reported in publicly accessible scientific literature or crystallographic databases. Consequently, detailed experimental data regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters are not available.
While the indazole scaffold is a common motif in medicinal chemistry, and the crystal structures of numerous derivatives have been determined, specific crystallographic data for the this compound isomer is absent from the current body of scientific knowledge. pnrjournal.comnih.gov For instance, detailed crystallographic analysis has been performed on related compounds such as 2,3-dimethyl-6-nitro-2H-indazole, revealing a nearly planar indazole ring system. nih.gov However, the precise influence of the iodo and dimethyl substituents at the 3, 4, and 6 positions of the 2H-indazole core on its crystal packing and molecular geometry remains undetermined without experimental X-ray diffraction data.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Advanced Characterization for Compound-Target Interactions (in Research Context)
The study of how a compound interacts with its biological targets is crucial in drug discovery and development. nih.gov Techniques like Cryo-Electron Microscopy provide high-resolution insights into these interactions.
A review of the scientific literature indicates that there are no published studies detailing the use of Cryo-Electron Microscopy (Cryo-EM) to characterize the interaction between this compound and any enzyme or biological target. As such, no experimental data exists for the structure of this compound in complex with a protein.
Indazole derivatives are known to act as inhibitors for various enzymes, such as kinases. However, without specific Cryo-EM studies on this compound, the molecular details of its binding mode, conformational changes upon binding, and the specific interactions it forms within an active site remain speculative.
Table 2: Cryo-EM Data for this compound-Enzyme Complexes
| Parameter | Value |
|---|---|
| Target Enzyme | Data not available |
| Resolution (Å) | Data not available |
| PDB ID | Data not available |
| Key Interactions | Data not available |
Computational and Theoretical Studies of 3 Iodo 4,6 Dimethyl 2h Indazole
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the behavior of 3-iodo-4,6-dimethyl-2H-indazole at a molecular level. These calculations solve the Schrödinger equation, or its approximations, to determine the electronic distribution and energy of the molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometry and electronic properties of heterocyclic compounds. nih.govnih.govresearchgate.net For this compound, DFT calculations, often using a basis set like 6-311G, would be employed to find the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. researchgate.net
Furthermore, DFT is used to calculate key electronic properties that govern the molecule's reactivity and spectroscopic behavior. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more likely to be reactive. The electrostatic potential map (MEP) can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.
Table 1: Representative Calculated Electronic Properties for an Indazole Derivative using DFT This table presents typical data obtained from DFT calculations for illustrative purposes.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | -1.8 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical stability and reactivity. nih.gov |
Indazole and its derivatives can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. researchgate.netmdpi.com Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H form. researchgate.netresearchgate.net Computational methods, particularly DFT and MP2, are used to calculate the relative energies of these tautomers. nih.gov
For 3-iodo-4,6-dimethyl-indazole, calculations would determine the energy difference between the 1H and 2H forms. Even though the parent compound is named as a 2H-indazole, the equilibrium in solution or the gas phase might favor the 1H tautomer. Studies on similar indazoles have shown that the 1H-tautomer can be more stable by approximately 15 kJ·mol⁻¹ in the gas phase. nih.gov However, the stability can be influenced by substituents and the surrounding environment (solvent effects). nih.gov For example, intermolecular hydrogen bonding can stabilize the 2H form, sometimes allowing it to predominate in certain solvents or in the solid state. nih.gov Energetic calculations can quantify these effects and predict the equilibrium population of each tautomer under different conditions.
Table 2: Illustrative Energetic Comparison of Indazole Tautomers
| Tautomer | Relative Energy (Gas Phase) | Relative Energy (Aqueous) | Predicted Stability |
|---|---|---|---|
| 4,6-dimethyl-1H-indazole | 0.00 kJ·mol⁻¹ | 0.00 kJ·mol⁻¹ | More Stable researchgate.netnih.gov |
Theoretical calculations are invaluable for mapping out potential chemical reactions and understanding their mechanisms. By calculating the energies of reactants, products, and intermediate transition states, a complete energy profile for a reaction pathway can be constructed.
For this compound, this approach could be used to predict its reactivity in various transformations, such as Suzuki-Miyaura cross-coupling reactions where the iodine at C3 is replaced. mdpi.com Transition state (TS) analysis involves locating the saddle point on the potential energy surface that connects reactants and products. The energy of this TS determines the activation energy of the reaction. Calculations must confirm that the TS structure has exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. mdpi.com Furthermore, Intrinsic Reaction Coordinate (IRC) calculations are performed to ensure that the identified transition state correctly connects the desired reactants and products. mdpi.com This type of analysis has been used to elucidate mechanisms in related heterocyclic systems, including radical chain pathways. nih.gov
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, it provides a detailed picture of how molecules pack together.
For this compound, this analysis would identify and characterize the various non-covalent interactions that stabilize its crystal structure. These interactions could include:
Hydrogen Bonds: Although the 2H-indazole does not have a traditional N-H donor, weak C-H···N or C-H···π interactions may be present.
Halogen Bonds: The iodine atom at C3 can act as a Lewis acid, forming I···N or I···O halogen bonds with neighboring molecules.
π–π Stacking: Interactions between the aromatic rings of adjacent indazole molecules. nih.gov
Table 3: Common Intermolecular Contacts Identified by Hirshfeld Surface Analysis for Heterocyclic Compounds This table shows representative data of interactions found in similar molecular crystals.
| Contact Type | Contribution to Hirshfeld Surface | Significance |
|---|---|---|
| H···H | ~41% nih.gov | Represents the largest contribution, indicating the importance of van der Waals forces. |
| C···H / H···C | ~24% nih.gov | Indicates C-H···π or other weak hydrogen bond interactions. |
| Halogen···O/N | Variable | Specific interactions like I···O or I···N halogen bonds. nih.gov |
Molecular Docking and Virtual Screening Studies
Beyond its fundamental properties, this compound can be evaluated for its potential biological activity using computational methods like molecular docking. The indazole scaffold is a core component of many pharmacologically active molecules. nih.govnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
The 2,3-dimethyl-2H-indazole core is present in pazopanib, a potent inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR), which is a key target in cancer therapy. nih.gov Therefore, this compound could be docked into the ATP-binding site of protein kinases like VEGFR to predict its binding mode and estimate its binding affinity.
The docking process involves:
Obtaining the 3D structure of the target protein, often from a public database like the Protein Data Bank (PDB).
Generating a 3D conformation of the ligand, this compound.
Using a docking algorithm (e.g., AutoDock) to systematically search for the best binding poses of the ligand within the receptor's active site. nih.gov
Scoring the poses to estimate the binding free energy (affinity). A lower binding energy typically indicates a more stable protein-ligand complex.
These studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex and provide a rationale for the molecule's potential biological activity. nih.gov Virtual screening could also be employed, where large libraries of indazole derivatives are computationally docked against a target to identify the most promising compounds for further synthesis and experimental testing. nih.gov
Table 4: Representative Molecular Docking Results for Indazole-Based Kinase Inhibitors
| Compound | Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Pazopanib analogue | VEGFR-2 (e.g., 3C4X) | -9.5 | Cys919, Glu885, Asp1046 |
| Indazole Derivative 8v | Renal Cancer Target (6FEW) nih.gov | -10.12 | Lys45, Arg139, Asp140 |
In Silico High Throughput Screening (HTS) for Lead Compound Identification
In silico High Throughput Screening (HTS) has emerged as a cost-effective and efficient alternative to traditional experimental screening for identifying promising lead compounds. nih.gov This computational technique involves the virtual screening of large libraries of chemical structures against a biological target, such as a protein or enzyme, whose three-dimensional structure is known. nih.gov The goal is to identify molecules that are predicted to bind to the target with high affinity and specificity, thus warranting further experimental investigation.
The process of an in silico HTS campaign typically utilizes software programs, such as Schrödinger's Maestro, to perform docking studies. nih.gov In the context of indazole derivatives, this approach has been successfully employed to identify inhibitors for various therapeutic targets. For instance, an in silico HTS was conducted to find inhibitors of Unc-51-Like Kinase 1 (ULK1), a key regulator of autophagy implicated in cancer. nih.gov This screen identified a hit with an indazole core, which served as the starting point for further optimization. nih.gov Similarly, HTS campaigns sampling large compound collections have identified 3-benzylindazole analogues as potent and selective inhibitors of cyclin-dependent kinase 8 (CDK8). nih.gov
Docking studies within these screens provide crucial insights into the potential binding modes of the compounds. For example, modeling can reveal key hydrogen bonding interactions between the indazole core and active site residues of the target protein. nih.gov The 3-amino group of an indazole derivative, for instance, was shown to form a hydrogen bond with the hinge region of ULK1. nih.gov These computational predictions guide the design of new derivatives with improved potency and selectivity.
Table 1: Examples of In Silico and HTS for Indazole Derivatives
| Target | Screening Method | Identified Scaffold | Key Finding | Reference |
|---|---|---|---|---|
| Unc-51-Like Kinase 1 (ULK1) | In Silico HTS | Indazole Core | Identified a lead compound (SR-17398) for optimization, leading to inhibitors with IC50 < 50 nM. | nih.gov |
| Cyclin-Dependent Kinase 8 (CDK8) | High-Throughput Screening (HTS) | 3-Benzylindazoles | Identified potent and selective inhibitors with improved physicochemical properties. | nih.gov |
| Sirtuin 1 (Sirt1) | High-Throughput Screening (HTS) | Indazole Derivatives | Discovered potent Sirt1 activators, with one compound showing an EC50 of 0.40 μM. | nih.gov |
| Fibroblast Growth Factor Receptors (FGFR) | In Silico Screening | Pyridin-3-amine with Indazole moiety | Discovered a multi-targeted protein kinase inhibitor validated by in vitro experiments. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov By analyzing how variations in structural features (descriptors) affect a compound's potency, QSAR models can predict the activity of newly designed molecules, thereby guiding the optimization of lead compounds. researchgate.netmdpi.com Both 2D and 3D-QSAR models are valuable tools in medicinal chemistry. researchgate.net
A 2D-QSAR study was conducted on a series of 109 indazole derivatives as inhibitors of Tyrosine Threonine Kinase (TTK), an important target in cancer therapy. researchgate.net The best model, generated using the Multiple Linear Regression (MLR) method, demonstrated strong predictive power with a high correlation coefficient (r²) of 0.9512 and good internal (q²) and external (pred_r²) cross-validation coefficients of 0.8998 and 0.8661, respectively. researchgate.net Such models help identify key molecular descriptors that influence activity. researchgate.net
3D-QSAR models provide a more detailed, three-dimensional perspective by considering the spatial arrangement of atoms. A 3D-QSAR model for the same set of indazole derivatives, built using the SWF kNN approach, also showed a high internal cross-validation coefficient (q²) of 0.9132. researchgate.net These studies can highlight the importance of steric, electronic, and hydrophobic fields in determining the biological activity of the indazole scaffold. researchgate.net For other heterocyclic systems, QSAR studies have revealed that descriptors related to hydrophilicity and hydrogen counts are crucial for activity. researchgate.net These findings provide a rational basis for modifying the this compound structure to enhance its desired biological effects.
Table 2: QSAR Model Statistics for Indazole and Related Heterocycles
| Compound Series | QSAR Type | Method | q² (Internal Validation) | pred_r² (External Validation) | Reference |
|---|---|---|---|---|---|
| Indazole Derivatives (TTK Inhibitors) | 2D-QSAR | MLR | 0.8998 | 0.8661 | researchgate.net |
| Indazole Derivatives (TTK Inhibitors) | 3D-QSAR | SWF kNN | 0.9132 | N/A | researchgate.net |
| Methaniminium Derivatives | 2D-QSAR | N/A | 0.950 | 0.877 | researchgate.net |
| Methaniminium Derivatives | 3D-QSAR | N/A | 0.899 | 0.957 | researchgate.net |
Computational Catalysis Design and Mechanistic Insights into Synthetic Reactions
Computational chemistry plays a vital role in understanding and optimizing the synthesis of complex molecules like this compound. The 2H-indazole core can be constructed through various synthetic routes, often employing transition-metal catalysis. nih.govresearchgate.net Computational methods, particularly Density Functional Theory (DFT) calculations, provide deep mechanistic insights into these reactions, helping to explain observed regioselectivity, reaction rates, and the role of the catalyst. nih.gov
For example, the synthesis of 2H-indazoles from ortho-alkylazobenzenes mediated by iodine has been investigated. nih.gov Mechanistic studies, supported by DFT calculations, suggested a radical chain mechanism where iodine assists in hydrogen transfer from a benzylic position to a nitrogen atom. nih.gov Understanding such mechanisms allows for the rational design of more efficient catalytic systems and the expansion of the reaction's substrate scope.
Various transition metals have been utilized to catalyze the formation of the 2H-indazole ring system. nih.govorganic-chemistry.org
Palladium (Pd): Pd-catalyzed reactions are common for forming 2-aryl-substituted 2H-indazoles from 2-bromobenzyl bromides and arylhydrazines. acs.org This process involves a regioselective intermolecular N-benzylation followed by an intramolecular N-arylation and subsequent oxidation. acs.org
Copper (Cu): Copper-catalyzed three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) provide an efficient one-pot synthesis of 2H-indazole derivatives. organic-chemistry.org The copper catalyst is crucial for both C-N and N-N bond formation. organic-chemistry.org
Rhodium (Rh): Rhodium catalysis has been used in the annulation of azobenzenes with vinylene carbonate to produce 2H-indazole derivatives. researchgate.net Computational studies can elucidate the catalytic cycle for such transformations. researchgate.net
By modeling the transition states and reaction intermediates, computational catalysis design can predict the most effective catalyst and reaction conditions, thereby accelerating the development of robust and selective synthetic methods for novel indazole derivatives.
Table 3: Catalytic Systems for 2H-Indazole Synthesis
| Catalyst/Reagent | Starting Materials | Reaction Type | Key Feature | Reference |
|---|---|---|---|---|
| Iodine | ortho-Alkylazobenzenes | C-H Functionalization | DFT calculations suggest a radical chain mechanism. | nih.gov |
| Palladium (Pd) | 2-Bromobenzyl bromides and Arylhydrazines | N-benzylation/N-arylation | Direct, regioselective synthesis of 2-aryl-2H-indazoles. | acs.org |
| Copper(I) Oxide Nanoparticles (Cu₂O-NP) | 2-Halobenzaldehydes, Primary Amines, Sodium Azide | Three-component reaction | One-pot synthesis with high tolerance for various functional groups. | organic-chemistry.org |
| Rhodium (Rh) | Azobenzenes and Vinylene Carbonate | Annulation | Catalytic cycle involves C-H activation. | researchgate.net |
Future Directions and Emerging Research Avenues for 3 Iodo 4,6 Dimethyl 2h Indazole
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of functionalized indazoles is an area of intense research, with a growing emphasis on "green" and sustainable chemistry. benthamdirect.comacs.org Traditional methods for creating 2H-indazoles, such as the Cadogan reaction, often require harsh conditions, including high temperatures and the use of excess, potentially toxic reagents. nih.gov Future efforts for synthesizing 3-iodo-4,6-dimethyl-2H-indazole will likely focus on milder, more efficient, and environmentally benign approaches.
Emerging strategies that could be adapted for this specific molecule include:
Catalyst-Based Approaches: Recent advances have highlighted the use of transition-metal catalysts (e.g., palladium and copper) and acid/base catalysis to improve the efficiency and selectivity of indazole synthesis. benthamdirect.com For instance, copper(I) oxide nanoparticles have been successfully used in one-pot, three-component reactions to produce 2H-indazoles in greener solvents like polyethylene (B3416737) glycol (PEG). acs.orgorganic-chemistry.orgnih.gov
Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation or ultrasound can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. researchgate.netresearchgate.net A catalyst-free, solvent-free microwave-assisted approach has been described for the synthesis of other 2H-indazoles and could be explored for this target compound. researchgate.net
These sustainable methods promise not only to make the synthesis of this compound more economical and safer but also to facilitate the rapid generation of a library of related derivatives for further study.
In-Depth Mechanistic Studies of Indazole Reactivity and Transformations
A deeper understanding of the reaction mechanisms underlying indazole synthesis and functionalization is crucial for optimizing existing methods and discovering new transformations. Classical methods like the Cadogan and Davis-Beirut reactions are well-established for forming the indazole ring, but their precise mechanistic pathways, especially for complex substrates, are still under investigation. nih.govnih.govresearchgate.net
Recent research has focused on isolating and characterizing reaction intermediates, such as 2H-indazole N-oxides in the Cadogan reaction. nih.govacs.org This work has provided evidence for non-nitrene pathways and has enabled the development of milder reaction conditions, even at room temperature. nih.govnih.govacs.org Future mechanistic studies relevant to this compound could involve:
Kinetic and Spectroscopic Analysis: Using techniques like in-situ NMR and stopped-flow spectroscopy to monitor reaction progress and identify transient species.
Computational Modeling: Employing quantum chemical calculations to map out reaction energy profiles, predict the stability of intermediates and transition states, and understand the role of catalysts and substituents. researchgate.net
Such studies will provide a more detailed picture of the C-H functionalization, cyclization, and substitution reactions involving the indazole core, enabling more precise control over the synthesis of derivatives of this compound. rsc.org
Advanced Integration of Computational and Experimental Approaches for Rational Design
The integration of computational chemistry with experimental synthesis and biological testing is a powerful strategy for accelerating drug discovery. nih.govnih.gov Structure-based drug design and the analysis of structure-activity relationships (SAR) are becoming indispensable tools for creating potent and selective inhibitors targeting specific biological molecules. nih.govnih.govresearchgate.net
For this compound, this integrated approach can guide the development of new therapeutic agents. Future research directions include:
Molecular Docking and Simulation: Using the known crystal structures of biological targets (e.g., kinases, bromodomains), researchers can computationally model how derivatives of this compound might bind. nih.govrsc.org This can predict which modifications to the indazole scaffold would enhance binding affinity and selectivity.
SAR-Guided Synthesis: Systematically modifying the this compound structure—for example, by replacing the iodo group with various aryl or alkyl groups via Suzuki or Sonogashira coupling—and evaluating the biological activity of the resulting compounds. nih.gov The data from these experiments can then be used to refine computational models in an iterative cycle of design, synthesis, and testing.
Predictive Modeling: Developing QSAR (Quantitative Structure-Activity Relationship) models to correlate the structural features of indazole derivatives with their biological activities, helping to prioritize the synthesis of the most promising candidates. researchgate.net
This synergy between computational and experimental methods will enable a more rational and efficient exploration of the chemical space around the this compound scaffold.
Exploration of Undiscovered Biological Targets and Pathways
While indazole derivatives are well-known as kinase inhibitors for cancer therapy, the scaffold's versatility suggests it could interact with a much broader range of biological targets. nih.govresearchgate.net Future research will likely move beyond traditional targets to explore new therapeutic applications for compounds derived from this compound.
Emerging biological targets for indazole-based compounds include:
Epigenetic Targets: Bromodomain-containing proteins, such as BRD4, are critical regulators of gene expression and have emerged as important targets in oncology. nih.gov Novel indazol-4,7-dione scaffolds have shown potent BRD4 inhibitory activity, suggesting that derivatives of this compound could be designed to target this protein family. nih.gov
Metabolic Enzymes: Indoleamine 2,3-dioxygenase (IDO1) is an enzyme involved in tryptophan metabolism and plays a role in immune evasion by tumors. nih.gov Recently, 1,3-dimethyl-6-amino-1H-indazole derivatives were designed as IDO1 inhibitors, opening an avenue for developing new immunotherapies. nih.gov
Infectious Disease Targets: Indazole derivatives have shown promise in treating infectious diseases, including those caused by protozoan parasites like Leishmania, Trypanosoma cruzi, and Trichomonas vaginalis. mdpi.com The antibacterial properties of indazoles have also been noted. mdpi.com Screening this compound and its analogs against a panel of pathogens could uncover new anti-infective agents.
Inflammatory Pathways: The indazole core is found in anti-inflammatory drugs. New research is exploring the role of indazole derivatives in modulating inflammatory pathways such as the TLR4/NF-κB/NLRP3 axis, which is implicated in conditions like sepsis-induced myocardial dysfunction. mdpi.com
By screening against these and other novel targets, the full therapeutic potential of the this compound scaffold can be explored.
Development of Indazole-Based Chemical Tools and Probes for Fundamental Biological Research
Beyond direct therapeutic applications, functionalized indazoles are valuable for creating chemical tools to study fundamental biological processes. The this compound is particularly well-suited for this purpose, as the iodine atom provides a convenient point for chemical modification.
Future developments in this area may include:
Fluorescent Probes: Indazoles possess intrinsic fluorescent properties that can be tuned by chemical modification. researchgate.netehu.es By attaching fluorophores or designing the indazole core to act as a "glow dye," researchers can create probes to visualize biological molecules or cellular events. ehu.esnih.gov For example, an indazole-coumarin hybrid has been developed as a selective fluorescent probe for copper ions. nih.gov The electronic properties of the this compound core could be modulated to develop probes for specific analytes or enzymatic activities.
Photoaffinity Labels: The iodo-substituent can be converted into other functional groups, such as an azide (B81097) or diazirine, to create photoaffinity labels. These tools can be used to covalently cross-link the molecule to its biological target upon UV irradiation, allowing for target identification and validation.
Bifunctional Molecules and PROTACs: The reactive iodine handle can be used to link the indazole scaffold to another molecule. This could involve creating bifunctional inhibitors that bind to two different targets or developing Proteolysis-Targeting Chimeras (PROTACs). A PROTAC based on an indazole ligand could recruit a target protein to the cellular degradation machinery, offering a novel therapeutic strategy.
The development of such chemical tools from the this compound scaffold will not only advance our understanding of basic biology but also pave the way for new diagnostic and therapeutic innovations.
Q & A
Q. What are the common synthetic methodologies for preparing 3-iodo-4,6-dimethyl-2H-indazole?
Methodological Answer: Synthesis typically involves functionalization of indazole scaffolds. Key strategies include:
- Transition metal-catalyzed reactions : Pd/Cu-mediated coupling for iodine introduction at the 3-position .
- Reductive cyclization : Formation of the indazole core using hydrazine derivatives and ketones under acidic conditions .
- Halogenation : Direct iodination using iodine sources (e.g., NIS) in the presence of Lewis acids (e.g., FeCl₃) . Validation requires NMR (¹H/¹³C), IR , and mass spectrometry to confirm regioselectivity and purity .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer:
- X-ray crystallography : Resolves bond lengths and angles, critical for verifying iodine placement .
- 2D NMR techniques (e.g., HSQC, HMBC): Confirm methyl group positions (C4/C6) and indazole tautomerism (1H vs. 2H forms) .
- Elemental analysis : Matches experimental vs. calculated C/H/N/I percentages to rule out impurities .
Q. What are the stability considerations for storing this compound?
Methodological Answer:
- Light-sensitive degradation : Store in amber vials under inert gas (Ar/N₂) to prevent dehalogenation .
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the iodine substituent .
- Temperature : Long-term storage at –20°C recommended; monitor via periodic HPLC analysis .
Advanced Research Questions
Q. How do steric and electronic effects of the iodine and methyl groups influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric hindrance : The 4,6-dimethyl groups restrict access to the indazole core, favoring selective coupling at C3 (iodine site) in Suzuki-Miyaura reactions .
- Electronic effects : Iodine’s electron-withdrawing nature activates the indazole for nucleophilic substitution, while methyl groups stabilize intermediates via hyperconjugation .
- Kinetic studies : Use time-resolved ¹H NMR to track reaction progress and optimize Pd catalyst loading .
Q. What computational approaches are used to predict the biological activity of this compound derivatives?
Methodological Answer:
- Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina; validate with experimental IC₅₀ values .
- DFT calculations : Analyze electron density maps to correlate iodine’s electronegativity with inhibitory potency .
- QSAR models : Train datasets on methyl/iodo-substituted indazoles to predict ADMET properties .
Q. How can contradictory data on the compound’s pharmacokinetic (PK) profile be resolved?
Methodological Answer:
- Meta-analysis : Systematically compare PK studies (e.g., bioavailability in rodent vs. human models) while controlling for variables like formulation and dosing .
- Isotope labeling : Use ¹⁴C-labeled compound to track metabolic pathways and identify species-specific discrepancies .
- In vitro-in vivo correlation (IVIVC) : Validate hepatic microsome assays against plasma concentration-time curves .
Q. What strategies mitigate iodine loss during functionalization reactions?
Methodological Answer:
- Protecting groups : Temporarily mask iodine with trimethylsilyl (TMS) groups during harsh conditions (e.g., strong acids) .
- Low-temperature lithiation : Use LDA at –78°C to minimize iodine displacement during deprotonation .
- Radical scavengers : Add TEMPO to suppress unwanted C–I bond cleavage in photochemical reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
